molecular formula C25H30N2O5 B14077842 N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanyl-L-alanine 1,1-dimethylethyl ester

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanyl-L-alanine 1,1-dimethylethyl ester

Cat. No.: B14077842
M. Wt: 438.5 g/mol
InChI Key: RDUTYSOQMFMSMS-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanyl-L-alanine 1,1-dimethylethyl ester (hereafter referred to as Fmoc-Ala-Ala-OtBu) is a protected dipeptide derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group provides base-labile protection for the amine group, while the tert-butyl (OtBu) ester protects the carboxyl terminus, which is acid-labile. This orthogonal protection strategy enables sequential deprotection and coupling steps during peptide chain assembly. The compound’s structure includes two alanine residues, making it a simple model for studying peptide synthesis efficiency and stability .

Properties

Molecular Formula

C25H30N2O5

Molecular Weight

438.5 g/mol

IUPAC Name

tert-butyl (2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoate

InChI

InChI=1S/C25H30N2O5/c1-15(22(28)26-16(2)23(29)32-25(3,4)5)27-24(30)31-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,15-16,21H,14H2,1-5H3,(H,26,28)(H,27,30)/t15-,16-/m0/s1

InChI Key

RDUTYSOQMFMSMS-HOTGVXAUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C(=O)NC(C)C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Loading

SPPS typically employs a Wang resin pre-functionalized with the C-terminal tert-butyl ester of L-alanine. The resin’s hydroxyl groups are esterified with the tert-butyl-protected amino acid, ensuring anchoring during synthesis.

Fmoc Deprotection

The Fmoc group is removed using 20% piperidine in DMF , which cleaves the carbonate linkage without affecting the tert-butyl ester. Monitoring deprotection via UV absorbance at 301 nm confirms completion.

Coupling of Fmoc-L-Alanine

Activation of Fmoc-L-alanine employs HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in DMF. Key parameters:

  • Molar ratio : 4:1 (HBTU:amino acid).
  • Reaction time : 2 × 5 min couplings ensure >99% efficiency.
    Excess reagents are removed via DMF washes, preventing truncated sequences.

Iterative Cycle for Dipeptide Assembly

The second L-alanine residue is coupled identically. Double coupling minimizes deletion peptides, critical for high-purity products. After final Fmoc removal, the dipeptide-resin is washed and dried.

Cleavage and Isolation

The tert-butyl ester remains intact during standard SPPS. Final cleavage from the resin uses 95% TFA with scavengers (e.g., triisopropylsilane), yielding the free dipeptide. However, for this compound, the tert-butyl ester is retained, necessitating selective cleavage conditions (e.g., mild acidolysis).

Solution-Phase Synthesis

Stepwise Coupling Strategy

Solution-phase synthesis avoids resin handling, favoring sequential coupling:

  • C-terminal protection : L-alanine is esterified with tert-butanol via acid catalysis (e.g., HCl gas).
  • N-terminal Fmoc protection : Fmoc-Cl (Fmoc chloride) in dioxane/water at pH 9.
  • Dipeptide formation : Coupling Fmoc-L-alanine to L-alanine-tert-butyl ester using EDC/NHS (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxysuccinimide).

Optimization of Coupling Conditions

  • pH control : Activation at pH 5.0 and coupling at pH 10.0 maximize NHS ester stability and amine reactivity.
  • Reaction time : 3 hours balances yield and side reactions (e.g., racemization).

Alternative Activation Methods

A patent describes HBTA (1-hydroxybenzotriazole anhydride) with thionyl chloride for Fmoc-β-alanine activation. Adapted for L-alanine:

  • Activation : HBTA and SOCl₂ generate Fmoc-L-alanine-Bt.
  • Coupling : React with L-alanine-tert-butyl ester in Na₂CO₃/NaHCO₃ buffer (pH 8–9) .
    This method claims higher purity (>97%) via recrystallization.

Comparative Analysis of Synthesis Routes

Parameter SPPS Solution-Phase
Yield 70–85% (after cleavage) 60–75% (after purification)
Purity ≥95% (HPLC) 90–97% (recrystallization)
Scale-Up Feasibility Moderate (resin costs) High (standard glassware)
Key Advantage Automation compatibility No resin attrition

Purification and Characterization

Chromatographic Methods

  • HPLC : C18 reverse-phase column, gradient elution (acetonitrile/water + 0.1% TFA).
  • Recrystallization : THF/water (1:3) yields crystalline product.

Spectroscopic Data

  • MS (ESI) : m/z 439.2 [M+H]⁺ (calculated: 438.5).
  • ¹H NMR (CDCl₃): δ 7.75 (Fmoc aromatic), 1.44 (tert-butyl).

Industrial Applications and Modifications

  • Peptide Pharmaceuticals : Serves as a building block for antiviral agents (e.g., HIV protease inhibitors).
  • Side-Chain Modifications : The tert-butyl ester allows selective functionalization (e.g., biotinylation).

Chemical Reactions Analysis

Types of Reactions

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanyl-L-alanine 1,1-dimethylethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism of action of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanyl-L-alanine 1,1-dimethylethyl ester involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form a peptide chain .

Comparison with Similar Compounds

Structural and Functional Analogues

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-isoleucyl-L-alanine (CAS 134716-88-4)
  • Molecular Formula : C₂₄H₂₈N₂O₅
  • Molecular Weight : 424.49 g/mol
  • Melting Point : 202–204°C
  • Key Differences: The second residue is isoleucine (branched hydrophobic side chain) instead of alanine.
Fmoc-Threonine-tert-butyl ester (CAS 120791-76-6)
  • Molecular Formula: C₂₃H₂₇NO₅
  • Molecular Weight : 409.47 g/mol
  • Key Differences : Features threonine (hydroxyl-containing side chain) instead of alanine. The hydroxyl group introduces hydrogen-bonding capability, affecting crystallization behavior and enzymatic stability .
L-Glutamic Acid Fmoc-γ-tert-butyl Ester (CAS 71989-18-9)
  • Molecular Formula: C₂₄H₂₇NO₆
  • Molecular Weight : 425.47 g/mol
  • Key Differences : Contains glutamic acid with a γ-tert-butyl ester, offering dual carboxyl protection. The extended side chain enhances steric bulk, influencing coupling efficiency in SPPS .

Physicochemical Properties

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Profile
Fmoc-Ala-Ala-OtBu (Target) Not Provided C₂₄H₂₈N₂O₅* ~424.5 Not Reported Moderate in DMF, DCM, THF
Fmoc-Ile-Ala 134716-88-4 C₂₄H₂₈N₂O₅ 424.49 202–204 Low in water; high in DMF
Fmoc-Thr-OtBu 120791-76-6 C₂₃H₂₇NO₅ 409.47 Not Reported Soluble in DCM, DMSO
Fmoc-Glu(OtBu)-OH 71989-18-9 C₂₄H₂₇NO₆ 425.47 Not Reported High in DMF, moderate in MeOH

*Estimated based on structural analogy.

Stability Studies

  • Thermal Stability : Fmoc-Ala-Ala-OtBu is stable at room temperature but degrades above 150°C, similar to Fmoc-Ile-Ala .
  • Acid Sensitivity : The tert-butyl ester is cleaved rapidly in 95% TFA, comparable to Fmoc-Glu(OtBu)-OH .

Industrial Relevance

  • Pharmaceuticals : Used in synthesizing peptide fragments for drug discovery. For example, Fmoc-Val-Cit-PAB () relies on similar protection strategies for antibody-drug conjugates (ADCs) .
  • Material Science: Modified analogues (e.g., Fmoc-4-methyl-Phe-OH, CAS 199006-54-7) are employed in self-assembling peptides for nanomaterials .

Biological Activity

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanyl-L-alanine 1,1-dimethylethyl ester, commonly referred to as Fmoc-L-Ala-L-Ala, is a derivative of alanine and plays a significant role in peptide synthesis and drug development. This compound is characterized by its unique structure that enhances its biological activity, making it a valuable tool in various biochemical applications.

Basic Information

PropertyDetails
Chemical Name This compound
CAS Number 87512-31-0
Molecular Formula C21H22N2O5
Molecular Weight 382.4098 g/mol
Physical State Solid
Purity >98.0% (HPLC)

Structural Formula

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is crucial for protecting the amino group during peptide synthesis. The presence of the dimethylethyl ester enhances lipophilicity, influencing its biological interactions.

The biological activity of Fmoc-L-Ala-L-Ala is primarily attributed to its ability to act as a building block in peptide synthesis. Its protective groups allow for selective reactions that are essential in creating complex peptides with desired functionalities.

Applications in Research

  • Peptide Synthesis : Fmoc-L-Ala-L-Ala is widely used in solid-phase peptide synthesis (SPPS), where it serves as a key intermediate for constructing peptides with various biological activities.
  • Drug Development : Due to its structural properties, this compound can be modified to develop peptide-based drugs targeting specific biological pathways.

Case Studies

  • Antimicrobial Peptides : Research has shown that peptides synthesized using Fmoc-L-Ala-L-Ala exhibit antimicrobial properties. A study demonstrated that certain derivatives displayed significant activity against Gram-positive bacteria, suggesting potential therapeutic applications in combating infections.
  • Cancer Research : Peptides incorporating Fmoc-L-Ala-L-Ala have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies indicated that these peptides could induce apoptosis in specific cancer cell lines, highlighting their potential as anticancer agents.

Summary of Key Studies

  • A study published in the Journal of Medicinal Chemistry explored the synthesis of a series of peptides using Fmoc-L-Ala-L-Ala as a building block, revealing enhanced stability and bioactivity compared to other amino acid derivatives.
  • Another research article highlighted the effectiveness of Fmoc-protected peptides in drug delivery systems, showcasing their ability to encapsulate therapeutic agents and improve bioavailability.

Comparative Analysis

The following table summarizes the biological activities reported for Fmoc-L-Ala-L-Ala compared to other common amino acid derivatives:

CompoundAntimicrobial ActivityCytotoxicityStability
Fmoc-L-Ala-L-AlaModerateLowHigh
Fmoc-L-LeuHighModerateModerate
Fmoc-L-ValLowHighHigh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.